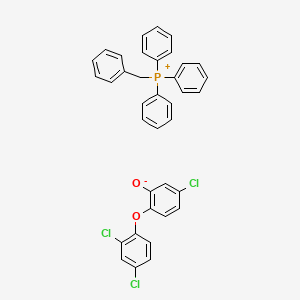
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate is a complex organic compound that combines the properties of a phosphonium salt and a chlorinated phenolate. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds and as a phase-transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of benzyl(triphenyl)phosphanium chloride involves large-scale reactions in batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Alkenes, particularly trans-stilbenes and cinnamates.
Scientific Research Applications
Benzyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Industry: Utilized as a phase-transfer catalyst in the production of fluoroelastomers and printing inks.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium chloride involves its role as a nucleophilic catalyst. In the Wittig reaction, it forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the benzyl group.
Benzyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of chloride.
Tetraphenylphosphonium chloride: Another phosphonium salt used in organic synthesis.
Uniqueness
Benzyl(triphenyl)phosphanium chloride is unique due to its combination of a benzyl group and a triphenylphosphonium moiety, which enhances its reactivity and makes it particularly effective in phase-transfer catalysis and Wittig reactions .
Properties
CAS No. |
93839-57-7 |
|---|---|
Molecular Formula |
C37H28Cl3O2P |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C25H22P.C12H7Cl3O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H,21H2;1-6,16H/q+1;/p-1 |
InChI Key |
ZPDLQXKVHCHSDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















